Lp-PLA2-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lp-PLA2-IN-5 is a compound that inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to the formation of atherosclerotic plaques. This enzyme is associated with various cardiovascular diseases and is a target for therapeutic interventions aimed at reducing the risk of atherosclerosis and related conditions .
準備方法
The synthetic routes and reaction conditions for Lp-PLA2-IN-5 are not extensively detailed in the available literature. general methods for synthesizing Lp-PLA2 inhibitors involve multi-step organic synthesis, including the formation of key intermediates and their subsequent functionalization. Industrial production methods typically involve optimizing these synthetic routes for scalability, yield, and purity .
化学反応の分析
Lp-PLA2-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
科学的研究の応用
Lp-PLA2-IN-5 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Lp-PLA2 and its effects on lipid metabolism.
Biology: Helps in understanding the role of Lp-PLA2 in cellular processes and its impact on various biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases by reducing the formation of atherosclerotic plaques.
Industry: Used in the development of diagnostic assays and therapeutic agents targeting Lp-PLA2 .
作用機序
Lp-PLA2-IN-5 exerts its effects by inhibiting the activity of Lp-PLA2. This enzyme is enriched in the highly atherogenic lipoprotein subfraction of small dense low-density lipoprotein (LDL), which is susceptible to oxidative modification. By inhibiting Lp-PLA2, this compound prevents the formation of lysophosphatidylcholine, a pro-inflammatory molecule, thereby reducing the risk of atherosclerosis .
類似化合物との比較
Similar compounds to Lp-PLA2-IN-5 include:
Darapladib: Another Lp-PLA2 inhibitor that has been studied for its effects on cardiovascular diseases.
Rilapladib: An Lp-PLA2 inhibitor investigated for its potential in treating atherosclerosis and cardiovascular disorders.
Atorvastatin: Although not an Lp-PLA2 inhibitor, it is a statin that reduces LDL cholesterol and has anti-inflammatory effects .
This compound is unique in its specific inhibition of Lp-PLA2, making it a valuable tool for studying the enzyme’s role in cardiovascular diseases and developing targeted therapies.
特性
分子式 |
C23H18F5N3O4 |
---|---|
分子量 |
495.4 g/mol |
IUPAC名 |
(9S)-4-[[3,5-difluoro-4-[3-(trifluoromethyl)phenoxy]phenyl]methoxy]-10-oxa-1,5,7-triazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C23H18F5N3O4/c24-17-6-13(7-18(25)21(17)35-15-3-1-2-14(8-15)23(26,27)28)12-34-19-9-20-30-4-5-33-16(10-30)11-31(20)22(32)29-19/h1-3,6-9,16H,4-5,10-12H2/t16-/m0/s1 |
InChIキー |
WQTLAEMFJNYZHB-INIZCTEOSA-N |
異性体SMILES |
C1CO[C@H]2CN1C3=CC(=NC(=O)N3C2)OCC4=CC(=C(C(=C4)F)OC5=CC=CC(=C5)C(F)(F)F)F |
正規SMILES |
C1COC2CN1C3=CC(=NC(=O)N3C2)OCC4=CC(=C(C(=C4)F)OC5=CC=CC(=C5)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。